Cassiamin C
CAS No.: 27567-11-9
Cat. No.: VC1712007
Molecular Formula: C30H18O8
Molecular Weight: 506.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 27567-11-9 |
|---|---|
| Molecular Formula | C30H18O8 |
| Molecular Weight | 506.5 g/mol |
| IUPAC Name | 2-(1,8-dihydroxy-3-methyl-9,10-dioxoanthracen-2-yl)-1,8-dihydroxy-3-methylanthracene-9,10-dione |
| Standard InChI | InChI=1S/C30H18O8/c1-11-9-15-23(29(37)21-13(25(15)33)5-3-7-17(21)31)27(35)19(11)20-12(2)10-16-24(28(20)36)30(38)22-14(26(16)34)6-4-8-18(22)32/h3-10,31-32,35-36H,1-2H3 |
| Standard InChI Key | VUPMYTWJSPRETC-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C(=C1C3=C(C4=C(C=C3C)C(=O)C5=C(C4=O)C(=CC=C5)O)O)O)C(=O)C6=C(C2=O)C=CC=C6O |
| Canonical SMILES | CC1=CC2=C(C(=C1C3=C(C4=C(C=C3C)C(=O)C5=C(C4=O)C(=CC=C5)O)O)O)C(=O)C6=C(C2=O)C=CC=C6O |
Introduction
Chemical Structure and Properties
Cassiamin C is characterized by its complex molecular structure that belongs to the anthraquinone class of compounds. The chemical and physical properties of Cassiamin C are summarized in Table 1.
Table 1: Chemical and Physical Properties of Cassiamin C
| Property | Value |
|---|---|
| IUPAC Name | 2-(1,8-dihydroxy-3-methyl-9,10-dioxoanthracen-2-yl)-1,8-dihydroxy-3-methylanthracene-9,10-dione |
| Molecular Formula | C₃₀H₁₈O₈ |
| Molecular Weight | 506.5 g/mol |
| CAS Registry Number | 27567-11-9 |
| InChI | InChI=1S/C30H18O8/c1-11-9-15-23(29(37)21-13(25(15)33)5-3-7-17(21)31)27(35)19(11)20-12(2)10-16-24(28(20)36)30(38)22-14(26(16)34)6-4-8-18(22)32/h3-10,31-32,35-36H,1-2H3 |
| InChI Key | VUPMYTWJSPRETC-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C(=C1C3=C(C4=C(C=C3C)C(=O)C5=C(C4=O)C(=CC=C5)O)O)O)C(=O)C6=C(C2=O)C=CC=C6O |
| XLogP | 5.90 |
| Topological Polar Surface Area (TPSA) | 149.00 Ų |
Structurally, Cassiamin C consists of two anthraquinone units linked together, featuring multiple hydroxyl groups and methyl substituents. The compound's molecular structure contributes to its diverse biological activities, particularly its ability to interact with various cellular targets.
Natural Sources and Extraction
Cassiamin C is primarily isolated from natural plant sources, with Cassia siamea being the most documented source. This plant, commonly known as Kassod tree or Siamese cassia, is widely distributed throughout tropical regions, particularly in Southeast Asia .
The compound is predominantly found in the flower petals of Cassia siamea, though it may also be present in other parts of the plant in lower concentrations. Traditional extraction methods typically involve solvent extraction using organic solvents such as methanol, ethanol, or chloroform, followed by various chromatographic techniques for isolation and purification.
Additionally, Cassiamin C has been reported in Kniphofia reflexa Hutchinson ex Codd, an endemic plant used traditionally to treat relapsing fevers in Kejom, northwestern Cameroon . This suggests that the compound may be present in multiple plant species beyond the Cassia genus.
Biological Activities
Antimalarial Activity
One of the most significant biological activities of Cassiamin C is its antimalarial effect. Research has demonstrated potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, making it a promising candidate for antimalarial drug development .
In vitro studies have revealed impressive inhibitory effects on parasite growth, as summarized in Table 2.
Table 2: Antimalarial Activity of Cassiamin C Against Plasmodium falciparum
| Plasmodium Strain | IC₅₀ Value (μg/mL) | Reference |
|---|---|---|
| D6 (Chloroquine-sensitive) | 0.57 ± 0.54 | |
| W2 (Chloroquine-resistant) | 0.78 ± 0.08 | |
| 3D7 (Chloroquine-sensitive) | 24.2 |
Interestingly, there appears to be a discrepancy in the reported efficacy against the 3D7 strain, with one study reporting considerably lower potency (higher IC₅₀ value) . This variation may be attributed to differences in testing methodologies, extract purity, or experimental conditions, and warrants further investigation to clarify the true antimalarial potential of Cassiamin C.
Anti-inflammatory Effects
Cassiamin C exhibits anti-inflammatory properties, potentially reducing inflammation in biological systems. Research suggests that it may reduce inflammatory markers such as tumor necrosis factor-alpha and interleukin-6 in cultured cells exposed to inflammatory stimuli. This activity suggests potential applications in treating inflammatory conditions and may contribute to the traditional use of Cassia siamea in treating various inflammation-related ailments.
ADMET Properties
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of Cassiamin C provide insights into its potential as a drug candidate. Table 3 summarizes the predicted ADMET properties of Cassiamin C.
Table 3: Predicted ADMET Properties of Cassiamin C
| Property | Prediction | Probability (%) |
|---|---|---|
| Human Intestinal Absorption | Positive | 99.35% |
| Caco-2 Permeability | Negative | 73.46% |
| Blood-Brain Barrier Penetration | Negative | 77.50% |
| Human Oral Bioavailability | Positive | 82.86% |
| Subcellular Localization | Mitochondria | 92.32% |
| OATP2B1 Inhibition | Positive | 57.81% |
| OATP1B1 Inhibition | Positive | 91.98% |
| OATP1B3 Inhibition | Positive | 85.56% |
| MATE1 Inhibition | Negative | 90.00% |
| OCT2 Inhibition | Negative | 100.00% |
| BSEP Inhibition | Positive | 81.89% |
| P-glycoprotein Inhibition | Negative | 48.35% |
| P-glycoprotein Substrate | Negative | 92.11% |
| CYP3A4 Substrate | Negative | 53.88% |
| CYP2C9 Substrate | Negative | 100.00% |
| CYP2D6 Substrate | Negative | 82.37% |
Synthesis and Extraction Methods
Cassiamin C can be obtained through extraction from natural sources or via synthetic organic chemistry techniques. The synthesis of Cassiamin C typically involves methods that mimic the natural biosynthetic pathways of anthraquinones.
Laboratory methods for synthesizing Cassiamin C may include:
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Starting with appropriate precursors that mimic the natural biosynthetic pathways of anthraquinones
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Employing microwave-assisted synthesis techniques to improve yield and efficiency
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Utilizing enzymatic reactions to achieve stereoselectivity and regioselectivity
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Implementing organic chemistry coupling reactions to link the anthraquinone units
Natural extraction typically involves:
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Collection and preparation of plant material, particularly flower petals of Cassia siamea
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Solvent extraction using various organic solvents
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Fractionation through multiple chromatographic techniques
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Final purification using high-performance liquid chromatography (HPLC) or similar methods
Each method has its advantages and challenges regarding yield, purity, and environmental impact, with natural extraction often preferred for maintaining the native stereochemistry of the compound.
Analytical Methods for Characterization
Various analytical methods are employed to characterize and identify Cassiamin C:
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Ultraviolet-visible spectroscopy provides information about the electronic transitions within the molecule, which is particularly useful for compounds with conjugated systems like Cassiamin C.
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Nuclear magnetic resonance (NMR) spectroscopy, including both proton (¹H) and carbon (¹³C) NMR, offers detailed structural information about the compound, helping to confirm its identity and purity .
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Mass spectrometry provides accurate molecular weight determination and fragmentation patterns that are characteristic of the compound.
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Infrared spectroscopy identifies functional groups present in the molecule, including the characteristic carbonyl and hydroxyl groups of Cassiamin C.
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High-performance liquid chromatography (HPLC) is used for both analytical and preparative purposes, allowing for the separation, identification, and quantification of Cassiamin C in complex mixtures .
These analytical methods collectively help in understanding the chemical properties of Cassiamin C and contribute to research on its biological activities.
Future Research Directions
Despite the promising biological activities of Cassiamin C, several areas require further investigation:
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Mechanism of action studies are needed to understand how Cassiamin C exerts its antimalarial effects, which could inform the development of more effective antimalarial drugs.
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Structure-activity relationship studies could identify which structural features of Cassiamin C are essential for its various biological activities, potentially leading to the development of more potent derivatives.
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In vivo efficacy and toxicity studies are necessary to establish the therapeutic potential and safety profile of Cassiamin C for clinical applications.
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Pharmacokinetic studies would provide crucial information about the absorption, distribution, metabolism, and excretion of Cassiamin C in the body.
-
Clinical studies would ultimately be required to validate the efficacy and safety of Cassiamin C in human subjects, particularly for its promising antimalarial activity.
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